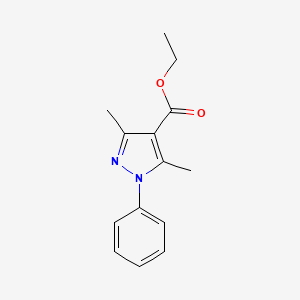

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Übersicht

Beschreibung

3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER is an organic compound belonging to the class of phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. This compound is known for its versatile applications in organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Die Synthese von Ethyl-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-carboxylat beinhaltet typischerweise die folgenden Schritte :

Kondensationsreaktion: Substituierte aromatische Aldehyde reagieren mit Tosylhydrazin unter Bildung von Hydrazonen.

Cycloaddition: Die Hydrazone unterliegen einer Cycloaddition mit terminalen Alkinen unter Bildung des Pyrazolrings.

Veresterung: Das resultierende Pyrazol wird dann mit Ethanol verestert, um das Ethylesterderivat zu bilden.

Analyse Chemischer Reaktionen

Ethyl-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-carboxylat durchläuft verschiedene chemische Reaktionen, darunter :

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden, was zur Bildung von Carbonsäuren führt.

Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Lithiumaluminiumhydrid können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere Nucleophile ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition

One of the primary applications of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is its role as a phosphodiesterase inhibitor. Research has shown that this compound can inhibit phosphodiesterase enzymes, which are crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP.

A study highlighted the compound's effectiveness in inhibiting the enzyme 3',5'-cyclic-AMP phosphodiesterase 4D (PDE4D), which is involved in various physiological processes including inflammation and memory formation .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been observed to reduce inflammation markers in cellular models, suggesting its application in treating inflammatory diseases. This property is particularly relevant in the context of chronic inflammatory conditions such as asthma and rheumatoid arthritis.

Neurological Disorders

Due to its ability to modulate cyclic nucleotide levels, this compound shows promise in the treatment of neurological disorders. By inhibiting phosphodiesterases, it may enhance cognitive function and provide neuroprotective effects .

Cancer Research

The compound's role in cancer therapy is under investigation, particularly regarding its ability to induce apoptosis in cancer cells through modulation of signaling pathways associated with cell growth and survival .

Table 1: Summary of Biological Activities

Case Study 1: Phosphodiesterase Inhibition

In a study involving human cell lines, the administration of this compound resulted in a significant reduction of PDE4D activity, leading to increased levels of cAMP. This was associated with enhanced neuronal survival under stress conditions .

Case Study 2: Anti-inflammatory Effects

Another study demonstrated that this compound could effectively lower pro-inflammatory cytokines in a model of acute inflammation. The results indicated a potential therapeutic role for managing conditions like asthma and other inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets . It is known to inhibit cAMP-specific 3’,5’-cyclic phosphodiesterase 4D, which plays a role in various cellular processes. This inhibition can lead to changes in cellular signaling pathways, affecting various biological functions.

Vergleich Mit ähnlichen Verbindungen

Ethyl-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-carboxylat ist durch sein spezifisches Substitutionsschema am Pyrazolring einzigartig . Ähnliche Verbindungen umfassen:

1-Phenyl-3-Carbethoxypyrazolon: Diese Verbindung weist eine ähnliche Pyrazolstruktur auf, unterscheidet sich jedoch in ihrem Substitutionsschema.

Ethyl-(3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazol-4-yl)-carboxylat: Diese Verbindung trägt eine Nitrogruppe am Phenylring, die ihre chemischen Eigenschaften verändert.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihrer Reaktivität und ihren Anwendungen, was die Einzigartigkeit von Ethyl-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-carboxylat unterstreicht.

Biologische Aktivität

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, commonly referred to as ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate, is an organic compound belonging to the class of phenylpyrazoles. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings and case studies regarding its biological activity.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : 89193-18-0

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. A study evaluated the efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated that this compound showed promising antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. For instance, a study involving carrageenan-induced edema in rat models showed that derivatives of pyrazoles significantly reduced inflammation markers such as TNF-α and IL-6. Specifically, this compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer activity of this compound is particularly noteworthy. Research has indicated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HT-29), and breast cancer (MDA-MB-231) cells. In vitro studies revealed that the compound effectively induced apoptosis in cancer cells through mechanisms involving the modulation of pro-apoptotic and anti-apoptotic proteins .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Additionally, the compound may disrupt cellular signaling pathways involved in cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylbutazone | Phenylbutazone | Potent anti-inflammatory but banned in some countries due to side effects |

| 1-(3-nitrophenyl)-3,5-dimethylpyrazole | Nitrophenyl Pyrazole | Exhibits enhanced anticancer properties due to nitro substitution |

Case Studies

- Study on Inflammation : In a controlled experiment, researchers administered varying doses of the compound to rats with induced paw edema. The results indicated a dose-dependent reduction in inflammation markers compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

- Antimicrobial Efficacy : A series of tests evaluated the compound against multiple bacterial strains. Results showed effective inhibition at concentrations as low as 20 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential for therapeutic applications in infectious diseases .

Eigenschaften

IUPAC Name |

ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIZDUYEIRRDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349672 | |

| Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-18-0 | |

| Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.